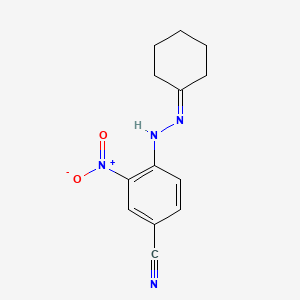![molecular formula C22H15N3O2S B10876503 {2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE is a complex organic compound that features both benzoxazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as titanium tetraisopropoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Benzimidazole Derivatives: Widely used in medicinal chemistry for their broad-spectrum biological activities.
Uniqueness
What sets {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE apart is its dual functionality, combining the properties of both benzoxazole and benzimidazole moieties. This unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Eigenschaften
Molekularformel |
C22H15N3O2S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
[2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C22H15N3O2S/c26-21(14-6-2-1-3-7-14)15-10-11-16-18(12-15)24-20(23-16)13-28-22-25-17-8-4-5-9-19(17)27-22/h1-12H,13H2,(H,23,24) |
InChI-Schlüssel |
WYKSIMSXABMDCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)CSC4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(4-Butoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10876427.png)

![2-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10876439.png)
![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate](/img/structure/B10876441.png)
![Methyl {[5-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10876449.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876465.png)
![(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)
![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
